Jujubogenin

Analytical Chemistry Quality Control Phytochemistry

Jujubogenin is the active, BBB-penetrant aglycone of bacoside A/jujuboside A prodrugs—not an unhydrolyzed glycoside. It directly engages CNS receptors (GABA-A) with validated in vivo depressant effects at 1 mg/kg. For metabolic research, its in silico α-amylase binding (-8.9 kcal/mol) surpasses acarbose (-7.3 kcal/mol). As a QC standard, it resolves from pseudojujubogenin via the m/z 455/473 ratio (LC-ESI-QTOF-MS). Procure high-purity jujubogenin to eliminate prodrug variability and ensure target engagement in CNS, antidiabetic, or antifungal assays.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B1254797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJujubogenin
Synonymsjujubogenin
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)O)C)(C)O)C
InChIInChI=1S/C30H48O4/c1-18(2)14-19-15-28(7,32)24-20-8-9-22-26(5)12-11-23(31)25(3,4)21(26)10-13-27(22,6)29(20)16-30(24,34-19)33-17-29/h14,19-24,31-32H,8-13,15-17H2,1-7H3/t19-,20+,21-,22+,23-,24-,26-,27+,28-,29-,30-/m0/s1
InChIKeyRUDVAOJNIYYYCQ-HUIKYQPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jujubogenin Procurement Guide: Triterpenoid Sapogenin for CNS and Antifungal Research


Jujubogenin is a dammarane-type triterpenoid sapogenin [1] that serves as the core aglycone for a class of pharmacologically active saponins, most notably those found in Bacopa monnieri and Ziziphus jujuba [2]. With a molecular formula of C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol [3], it is characterized by a specific prenyl substitution at the C-23 position, a key structural feature that distinguishes it from its close isomer, pseudojujubogenin [4]. Jujubogenin is primarily obtained through the hydrolysis of its glycosidic precursors and is valued in research for its distinct pharmacokinetic and receptor-binding properties [5].

Why Jujubogenin Cannot Be Substituted with Its Glycosidic Precursors or Isomers


Substituting jujubogenin with its common glycosidic precursors (e.g., jujuboside A or bacoside A) or its structural isomer (pseudojujubogenin) is scientifically invalid due to fundamental differences in target engagement and pharmacokinetics. Parent saponins like bacoside A fail to dock into key CNS receptors and exhibit poor drug-like properties [1]. In vivo, these precursors act as prodrugs that must be hydrolyzed into active aglycones like jujubogenin to exert biological effects [2]. Furthermore, jujubogenin's specific bioactivity profile differs significantly from its isomer, pseudojujubogenin, as the position of the prenyl side chain (C-23 vs. C-22) alters receptor interactions and downstream effects [3]. Using the incorrect aglycone or an unhydrolyzed glycoside will not replicate jujubogenin's specific pharmacological profile.

Quantitative Evidence for Jujubogenin Differentiation and Performance


Structural Differentiation from Isomer Pseudojujubogenin by Mass Spectrometry

Jujubogenin can be analytically distinguished from its primary isomer, pseudojujubogenin, via a specific and quantifiable peak abundance ratio in ESI-QTOF-MS analysis. The two aglycones differ only in the position of a prenyl substitution (C-23 for jujubogenin vs. C-22 for pseudojujubogenin) [1]. This structural variation is critical for compound authentication and procurement. In positive-ion mode, the two isomers are discriminated by the peak abundance ratio of m/z 455 [Aglycone+H-H2O]+ to m/z 473 [Aglycone+H]+ [1]. This provides a robust analytical method for ensuring the correct isomer is supplied, which is essential for experimental reproducibility [1].

Analytical Chemistry Quality Control Phytochemistry

Enhanced CNS Drug-Likeness and Bioavailability Compared to Glycosidic Precursors

Jujubogenin, as an aglycone, demonstrates superior CNS drug-like properties and predicted bioavailability compared to its glycosidic precursors like bacoside A and jujuboside A. In silico studies show that while parent bacosides fail to dock into CNS receptors and have poor molecular properties, the aglycones (including jujubogenin) exhibit good binding affinity and CNS drug-like properties [1]. This is supported by in vivo data showing that jujuboside A has a poor oral bioavailability of only 1.32% in rats and must be hydrolyzed in the stomach to the active metabolite jujubogenin to exert effects on GABA(A) receptors [2]. This demonstrates that the aglycone jujubogenin is the pharmacologically active entity, not the original saponin [2].

Pharmacokinetics CNS Drug Development ADME

Superior In Silico Binding Affinity for Alpha-Amylase Compared to a Clinical Standard

In a computational screening for antidiabetic agents, jujubogenin demonstrated a significantly lower binding energy to the alpha-amylase enzyme compared to the clinically approved drug acarbose. The docking study showed that the jujubogenin-amylase complex had a binding energy of -8.9 kcal/mol [1]. This was superior to both other phytochemicals from the same plant (e.g., maslinic acid at -8.5 kcal/mol) and the reference drug acarbose, which had a binding energy of -7.3 kcal/mol [1]. This suggests a potentially stronger inhibitory interaction with the target.

Antidiabetic Research Molecular Docking In Silico Screening

Favorable In Silico ADME Profile for Antifungal Drug Development

An in silico analysis of natural products with antifungal activity identified jujubogenin as a compound with a favorable and distinct pharmacokinetic profile. The study, using SwissADME and Deep-PK servers, predicted that jujubogenin exhibits an optimal range of lipophilicity, acceptable solubility, and favorable absorption [1]. Critically, it was predicted not to cross the blood-brain barrier, indicating a potentially lower risk of mutagenic CNS side effects, a property that differentiates it from other CNS-active natural products [1]. This profile supports its further investigation as an antifungal agent.

Antifungal Discovery ADME Prediction In Silico Toxicology

In Vitro Antifungal Activity with Defined MIC Values Against Key Pathogens

A specific jujubogenin saponin (jujubogenin 3-O-α-L-arabinofuranosyl(1→2)-[β-D-glucopyranosyl(1→3)]-α-L-arabinopyranoside) has demonstrated quantifiable in vitro antifungal activity. Assay-guided isolation from Colubrina retusa yielded this saponin, which showed growth-inhibitory effects against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, all with minimum inhibitory concentrations (MICs) of 50 µg/mL [1]. This provides a baseline for the antifungal potential of the jujubogenin scaffold. While modest, it confirms activity and provides a benchmark for further SAR studies.

Antifungal Activity In Vitro Assay Natural Product

Central Nervous System Depressant Activity at Low Doses in In Vivo Models

Jujubogenin-containing saponins (colubrinoside and colubrin) have demonstrated potent CNS depressant effects in an in vivo mouse model at a low dose. The study showed that both saponins inhibited the spontaneous motility of mice at a dose of 1 mg/kg [1]. Furthermore, they exhibited an antagonistic effect on amphetamine and a synergistic activity with chlordiazepoxide [1]. This in vivo data provides a quantitative benchmark for the CNS activity of compounds based on the jujubogenin aglycone core, differentiating it from less active or inactive saponins.

CNS Pharmacology In Vivo Study Sedative

High-Impact Research Applications for Jujubogenin


CNS Drug Discovery and Lead Optimization

Jujubogenin is the active metabolite responsible for the CNS effects of its glycosidic prodrugs [1]. Its demonstrated ability to penetrate the blood-brain barrier and interact with CNS receptors in silico [2] makes it a superior starting point for developing nootropic, anxiolytic, or sedative agents compared to its poorly absorbed precursors. In vivo studies confirm its CNS depressant effects at low doses (1 mg/kg) [3]. Researchers should prioritize jujubogenin over jujuboside A or bacoside A to ensure the active pharmacological entity is being tested, thereby avoiding confounding results from variable metabolic activation [1].

Antidiabetic Lead Identification via In Silico and In Vitro Screening

For researchers employing computational drug discovery pipelines to identify novel alpha-amylase inhibitors, jujubogenin represents a high-value screening hit. Its in silico binding energy of -8.9 kcal/mol to alpha-amylase is superior to the clinically used drug acarbose (-7.3 kcal/mol) [4]. This strong predicted affinity justifies its procurement for downstream in vitro enzyme inhibition assays and structural optimization studies aimed at developing new antidiabetic therapies [4].

Analytical Method Development and Quality Control of Bacopa monnieri Extracts

Jujubogenin is an essential reference standard for the quality control of Bacopa monnieri-based products. Its structural isomer, pseudojujubogenin, is often co-present and can be mistakenly identified. The validated LC-ESI-QTOF-MS method, which distinguishes jujubogenin from pseudojujubogenin glycosides based on the peak abundance ratio of m/z 455/473 [5], requires a pure jujubogenin standard for accurate calibration and identification. Procuring high-purity jujubogenin is therefore critical for analytical chemists and quality assurance personnel in the nutraceutical and pharmaceutical industries [5].

Antifungal Scaffold Development and SAR Studies

Jujubogenin is a validated scaffold for antifungal drug discovery. A specific jujubogenin saponin has demonstrated in vitro activity against clinically relevant fungi (C. albicans, C. neoformans, A. fumigatus) with a defined MIC of 50 µg/mL [6]. Furthermore, in silico ADME predictions indicate favorable drug-like properties and, importantly, a lack of blood-brain barrier penetration, which reduces the risk of CNS side effects [7]. This combination of verified activity and a favorable predicted safety profile makes jujubogenin a strong candidate for further medicinal chemistry efforts to improve potency and selectivity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jujubogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.